N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide is a chemical compound with a molecular formula of C14H18N2O2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the oxazole ring. The final step involves the acylation of the oxazole derivative with pentanoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Functionalized oxazole derivatives with diverse chemical properties.
Scientific Research Applications
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pentanamide
- N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}pentanamide
Uniqueness
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-5-14(18)16-15-10-13(17-19-15)12-8-6-11(2)7-9-12/h6-10H,3-5H2,1-2H3,(H,16,18) |
InChI Key |
AHDZVYUXLGTJAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC(=NO1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.